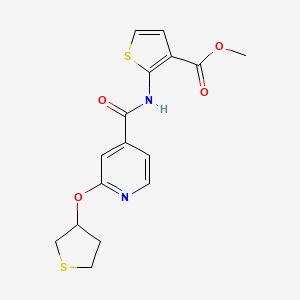

![molecular formula C12H12N2O4S B2988790 N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide CAS No. 2319637-83-5](/img/structure/B2988790.png)

N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promise in various fields of research, including pharmacology and biochemistry.

科学的研究の応用

Energetic Materials Synthesis

Research has explored the assembly of diverse N-O building blocks, leading to energetic materials with high density, moderate to good thermal stability, and excellent detonation properties, suggesting potential applications as energetic materials. Specifically, compounds related to the furan and thiophene structures have shown promise in this field due to their superior qualities supported by computational results (Jiaheng Zhang & J. Shreeve, 2014).

Cancer Chemotherapy and Malaria Treatment

Compounds containing furan and thiophene moieties, such as the one , have been evaluated for their inhibition of NQO2, an enzyme of interest in cancer chemotherapy and malaria treatment. Novel analogues of furan amidines have shown potential in this area, though with varied efficacy depending on the structural modifications (Soraya Alnabulsi et al., 2018).

Synthesis of Bioactive Compounds

The Lewis acid ZnCl2-catalyzed annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides to produce furan and thiophene derivatives represents an efficient method for constructing potentially bioactive compounds. This approach features wide substrate scopes and broad functional group tolerance, offering a concise route to highly functionalized compounds (Yuan He et al., 2020).

Bioisosteric Replacements for Analgesic Enhancement

Bioisosteric replacements, involving the substitution of phenyl rings with heterocycles like furan and thiophene, have been studied for their impact on analgesic activity. This research has shown that certain substitutions can lead to a noticeable increase in analgesic properties, offering insights into the design of more effective analgesic compounds (I. Ukrainets, E. Mospanova, & A. Davidenko, 2016).

作用機序

Target of Action

Thiophene-based analogs, which this compound is a part of, have been found to exhibit a variety of biological effects . They have been reported to possess a wide range of therapeutic properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

It has been noted that chalcone, a related compound, showed good pharmacokinetic properties as assessed by admet .

Result of Action

It is known that thiophene derivatives can have a variety of effects on cells, including anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects .

Action Environment

It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .

特性

IUPAC Name |

N'-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c13-11(16)12(17)14-5-8(15)10-4-7(6-19-10)9-2-1-3-18-9/h1-4,6,8,15H,5H2,(H2,13,16)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZOXGFOOFMJBDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CSC(=C2)C(CNC(=O)C(=O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)

![Tert-butyl 5-fluoro-2-oxa-7-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2988709.png)

![Butyl 3-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate](/img/structure/B2988710.png)

![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-1-methylpyrrole-2-carboxamide](/img/structure/B2988717.png)

![N-Methyl-1-prop-2-enoyl-N-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperidine-4-carboxamide](/img/structure/B2988718.png)

![4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid](/img/structure/B2988719.png)

![2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2988720.png)

![4-Bromo-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B2988723.png)

![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2988724.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)